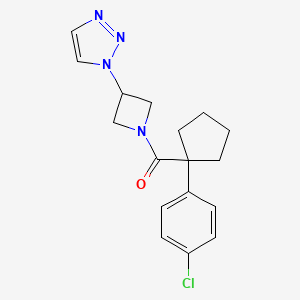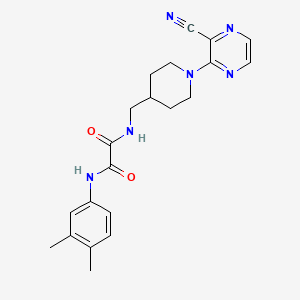![molecular formula C7H8ClN3OS B2751771 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride CAS No. 1713164-14-7](/img/structure/B2751771.png)
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C7H8ClN3OS and its molecular weight is 217.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Activity Relationships
The chemical under discussion is structurally related to thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific and medicinal applications. A significant study involves the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. It was found that specific substituents on the 5-aminomethyl functionality significantly influence receptor binding activity, highlighting the chemical's potential in receptor-targeted therapies (Guo et al., 2003).
Novel Heterocyclic Compound Synthesis
Another research avenue involves the synthesis of new heterocyclic compounds incorporating the thieno[2,3-d]pyrimidine moiety. For instance, various reactions of 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxamides were explored to produce derivatives with potential antimicrobial and anti-inflammatory activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing biologically active compounds (Al‐Sehemi & Bakhite, 2005).
Antifolate Inhibitors of Purine Biosynthesis
A noteworthy application of thieno[2,3-d]pyrimidine derivatives is in the development of antifolate inhibitors of purine biosynthesis, demonstrating selectivity for high-affinity folate receptors. This selectivity distinguishes them from other antifolates, offering a unique mechanism of action as antitumor agents. The compounds studied showed potent inhibitory effects on tumor cells expressing folate receptors, underscoring their potential in targeted cancer therapy (Deng et al., 2009).
Green Synthesis Methods
Efforts have also been directed towards developing greener synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of sustainable chemistry practices in the pharmaceutical industry. A catalytic four-component reaction was reported as a step-economic and environmentally friendly approach to synthesize this class of compounds, emphasizing the ongoing innovations in chemical synthesis techniques (Shi et al., 2018).
Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. Several of these compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs. This research underscores the broad therapeutic potential of thieno[2,3-d]pyrimidine derivatives in addressing a variety of health concerns (Tolba et al., 2018).
Wirkmechanismus
Target of Action
Compounds with the pyrimidine fragment, such as this one, are known to attract the attention of organic chemists due to their wide spectrum of biological activity . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a wide range of biological activities .
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, and that there may be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVCOFZEJVQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)


![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)

![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)

